

Bis(pentafluorophenyl)methanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Decafluorobenzhydrol*

Cat. No.: *B167739*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(pentafluorophenyl)methanol, also known as **decafluorobenzhydrol**, is a fluorinated alcohol characterized by two pentafluorophenyl rings attached to a central hydroxymethylene group. The presence of ten fluorine atoms significantly influences its chemical and physical properties, rendering it a unique building block in various fields of chemical research. Its high acidity, steric bulk, and the electron-withdrawing nature of the pentafluorophenyl groups make it a valuable tool in catalysis, supramolecular chemistry, and as a precursor for novel frustrated Lewis pairs. This in-depth technical guide provides a comprehensive overview of the fundamental properties, synthesis, and reactivity of bis(pentafluorophenyl)methanol, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Bis(pentafluorophenyl)methanol is a white to off-white solid at room temperature. Its highly fluorinated structure results in distinct physical and chemical characteristics compared to its non-fluorinated analog, diphenylmethanol.

General Properties

A summary of the general chemical and physical properties of bis(pentafluorophenyl)methanol is presented in Table 1.

Property	Value	Reference(s)
IUPAC Name	bis(2,3,4,5,6-pentafluorophenyl)methanol	[1]
Synonyms	Decafluorobenzhydrol, Bis(perfluorophenyl)methanol	[1]
CAS Number	1766-76-3	[1]
Molecular Formula	C ₁₃ H ₂ F ₁₀ O	[1]
Molecular Weight	364.14 g/mol	[1]
Appearance	White to off-white solid	
Melting Point	78-81 °C	
Boiling Point	275 °C (at 760 mmHg)	

Acidity

The pKa of bis(pentafluorophenyl)methanol has not been explicitly reported in the literature. However, the strong electron-withdrawing effect of the two pentafluorophenyl groups significantly increases the acidity of the hydroxyl proton compared to non-fluorinated alcohols. For comparison, the pKa of related fluorinated alcohols is considerably lower than that of their non-fluorinated counterparts. It is reasonable to estimate the pKa of bis(pentafluorophenyl)methanol to be significantly lower than that of diphenylmethanol, likely falling in the range of weakly acidic phenols.

Spectroscopic Data

The structural elucidation of bis(pentafluorophenyl)methanol is supported by various spectroscopic techniques.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for the characterization of bis(pentafluorophenyl)methanol. The key spectral data are summarized in Table 2.

Nucleus	Chemical Shift (δ)	Multiplicity	Coupling Constant (J)	Assignment
^1H NMR	~6.5 ppm	Triplet	~6 Hz	CH-OH
	~5.0 ppm	Doublet	~6 Hz	CH-OH
^{13}C NMR	~145 ppm	Multiplet		C-F (ortho)
	~138 ppm	Multiplet		C-F (para)
	~141 ppm	Multiplet		C-F (meta)
	~110 ppm	Multiplet		C-ipso
	~65 ppm	Singlet		CH-OH
^{19}F NMR	-143 to -145 ppm	Multiplet		ortho-F
	-155 to -157 ppm	Triplet	~20 Hz	para-F
	-163 to -165 ppm	Multiplet		meta-F

Infrared (IR) Spectroscopy

The FT-IR spectrum of bis(pentafluorophenyl)methanol exhibits characteristic absorption bands corresponding to its functional groups. Key vibrational modes are detailed in Table 3.

Wavenumber (cm^{-1})	Intensity	Assignment
~3600	Sharp, weak	O-H stretch (free)
~3400	Broad, strong	O-H stretch (H-bonded)
~1650, ~1520, ~1500	Strong	C=C stretching (aromatic rings)
~1100 - ~1000	Strong	C-F stretching
~990	Strong	C-O stretching

Mass Spectrometry

The mass spectrum of bis(pentafluorophenyl)methanol shows a characteristic fragmentation pattern. The molecular ion peak ($[M]^+$) is typically observed at m/z 364. Common fragments arise from the loss of a hydrogen atom ($[M-H]^+$), a hydroxyl group ($[M-OH]^+$), and cleavage of the C-C bond between the aromatic rings and the carbinol carbon.

Experimental Protocols

Synthesis of Bis(pentafluorophenyl)methanol

A common method for the synthesis of bis(pentafluorophenyl)methanol involves the Grignard reaction between a pentafluorophenyl magnesium halide and an appropriate carbonyl compound.

Reaction:

Materials:

- Magnesium turnings
- Bromopentafluorobenzene
- Anhydrous diethyl ether
- Ethyl formate
- Hydrochloric acid (aqueous solution)
- Saturated aqueous sodium bicarbonate
- Anhydrous magnesium sulfate
- Hexane
- Dichloromethane

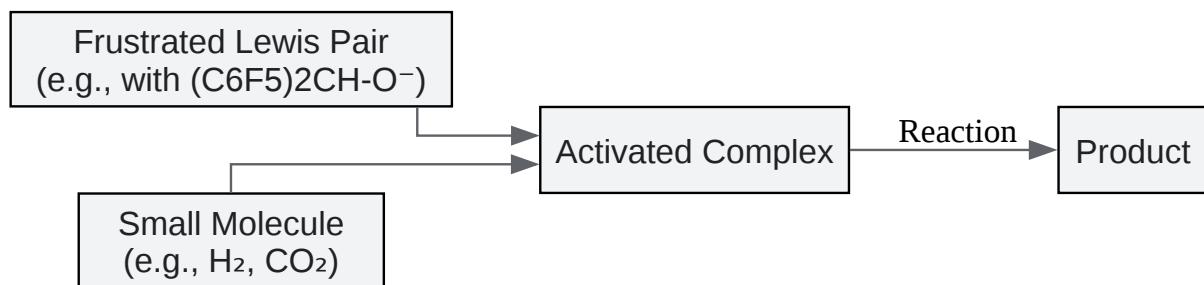
Procedure:

- Preparation of Pentafluorophenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of bromopentafluorobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is gently heated to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
- Reaction with Ethyl Formate: The Grignard reagent solution is cooled in an ice bath. A solution of ethyl formate in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
- Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution or dilute hydrochloric acid. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
- Purification: The solvent is removed under reduced pressure to yield the crude product. The crude solid is purified by recrystallization from a suitable solvent system, such as a mixture of hexane and dichloromethane, to afford pure bis(pentafluorophenyl)methanol as a white crystalline solid.[2][3]

[Click to download full resolution via product page](#)

Caption: Synthesis of bis(pentafluorophenyl)methanol via Grignard reaction.

Reactivity and Applications


The unique electronic and steric properties of bis(pentafluorophenyl)methanol give rise to its diverse reactivity and applications.

Acidity and Hydrogen Bonding

As previously mentioned, the hydroxyl proton of bis(pentafluorophenyl)methanol is significantly acidic. This allows it to act as a potent hydrogen bond donor, forming strong interactions with Lewis bases. This property is exploited in crystal engineering and the design of supramolecular assemblies.

Catalysis

Bis(pentafluorophenyl)methanol has been investigated as a catalyst and a ligand in various organic transformations. Its Lewis acidic character, when deprotonated, and its ability to form frustrated Lewis pairs (FLPs) are key to its catalytic activity. FLPs are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct, allowing them to activate small molecules.

[Click to download full resolution via product page](#)

Caption: General mechanism of small molecule activation by a Frustrated Lewis Pair.

Biological Activity

There is currently a significant lack of publicly available data on the biological activities of bis(pentafluorophenyl)methanol. While the cytotoxicity and antimicrobial properties of some fluorinated compounds have been investigated, specific studies on **decafluorobenzhydrol** are not readily found.[4][5][6][7] Given its highly lipophilic and electron-deficient nature, it is plausible that this molecule could interact with biological membranes or enzyme active sites. However, without experimental data, any discussion of its biological effects remains speculative. Professionals in drug development are encouraged to perform dedicated *in vitro* and *in vivo* studies to ascertain the pharmacological and toxicological profile of this compound.

Safety and Handling

Bis(pentafluorophenyl)methanol is classified as an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood.

Conclusion

Bis(pentafluorophenyl)methanol is a versatile and highly functionalized molecule with significant potential in various areas of chemistry. Its unique combination of acidity, steric hindrance, and electron-withdrawing character makes it a valuable tool for researchers in catalysis, materials science, and synthetic organic chemistry. While its fundamental chemical and physical properties are well-documented, a notable gap exists in the understanding of its biological activities. Further research into its pharmacological and toxicological profile is warranted to fully explore its potential, particularly in the context of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bis(pentafluorophenyl)methanol | C13H2F10O | CID 74485 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 2. Determination of in vitro hepatotoxic potencies of a series of perfluoroalkyl substances (PFASs) based on gene expression changes in HepaRG liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 5. rsc.org [rsc.org]
- 6. Evaluation of Per- and Poly fluoroalkyl Substances (PFAS) in vitro toxicity testing for developmental neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Bis(pentafluorophenyl)methanol: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167739#bis-pentafluorophenyl-methanol-fundamental-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com